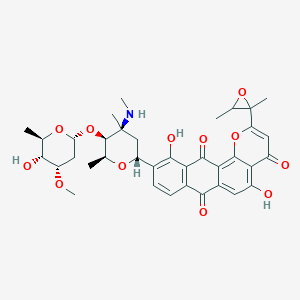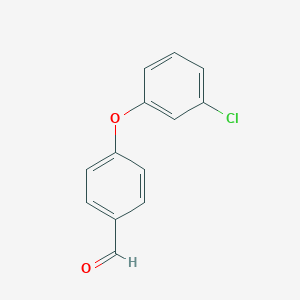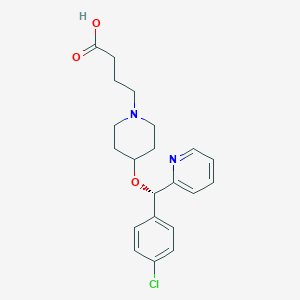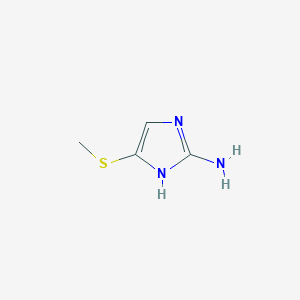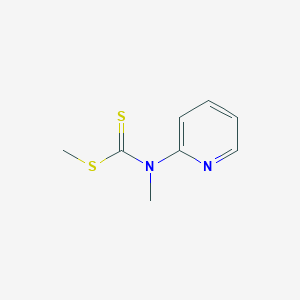
methyl N-methyl-N-pyridin-2-ylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate, also known as Methyl-2-pyridylcarbamodithioate (MPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a dithiocarbamate derivative that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In
Mécanisme D'action
The mechanism of action of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate is not fully understood. However, it is believed to act through the inhibition of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses, and xanthine oxidase, which is involved in the production of reactive oxygen species. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been shown to possess various biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of various inflammatory markers, including tumor necrosis factor-alpha and interleukin-6. It has also been shown to reduce the levels of various oxidative stress markers, including malondialdehyde and nitric oxide. In addition, it has been shown to possess significant antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate possesses various advantages and limitations for lab experiments. One of the main advantages is its significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. Another advantage is its potential anticancer and antiviral properties, with promising results in preclinical studies. However, one of the main limitations is its potential toxicity, which needs to be carefully evaluated before its use in various applications.
Orientations Futures
There are various future directions for the study of Methyl N-methyl-N-pyridin-2-ylcarbamodithioate. One of the main directions is the development of new pesticides based on its significant antifungal and antibacterial properties. Another direction is the development of new anticancer and antiviral drugs based on its potential anticancer and antiviral properties. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, which will aid in its safe and effective use in various applications.
Méthodes De Synthèse
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate can be synthesized through various methods, including the reaction of 2-chloropyridine with sodium diethyldithiocarbamate, followed by methylation using dimethyl sulfate. Another method involves the reaction of pyridine-2-carbonyl chloride with sodium diethyldithiocarbamate, followed by methylation using methyl iodide. The purity of the synthesized compound can be verified using various techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Methyl N-methyl-N-pyridin-2-ylcarbamodithioate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been shown to possess significant antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides. In medicine, it has been studied for its potential anticancer and antiviral properties, with promising results in preclinical studies. In environmental science, it has been studied for its potential use in the remediation of heavy metal-contaminated soils.
Propriétés
Numéro CAS |
161694-66-2 |
|---|---|
Nom du produit |
methyl N-methyl-N-pyridin-2-ylcarbamodithioate |
Formule moléculaire |
C8H10N2S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
methyl N-methyl-N-pyridin-2-ylcarbamodithioate |
InChI |
InChI=1S/C8H10N2S2/c1-10(8(11)12-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Clé InChI |
ORGXORSVZBKIOF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=N1)C(=S)SC |
SMILES canonique |
CN(C1=CC=CC=N1)C(=S)SC |
Synonymes |
Carbamodithioic acid, methyl-2-pyridinyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



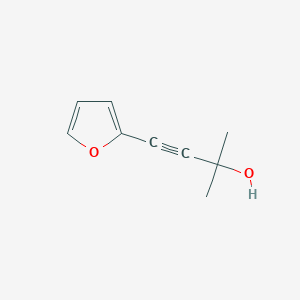
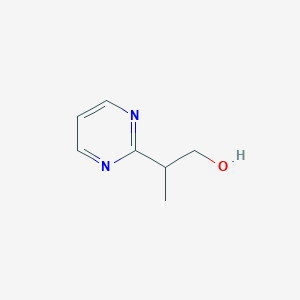
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
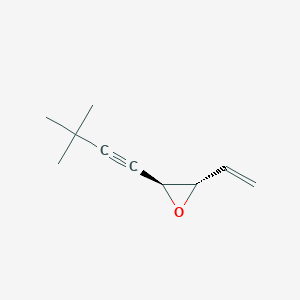
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
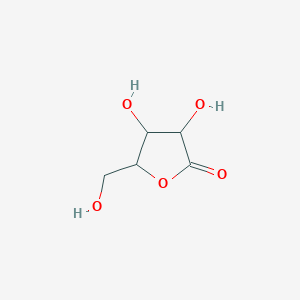
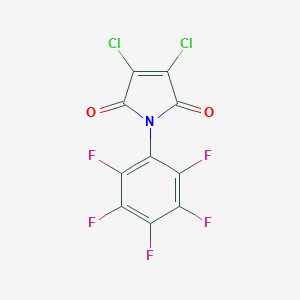
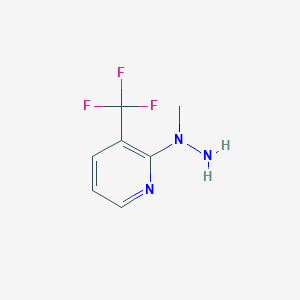
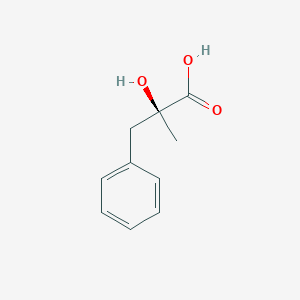
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
